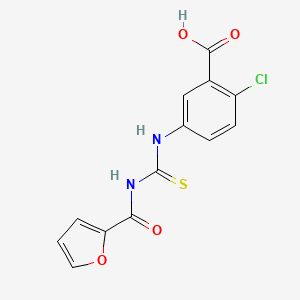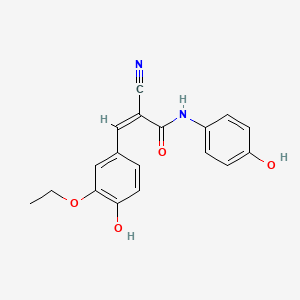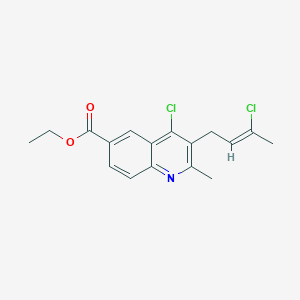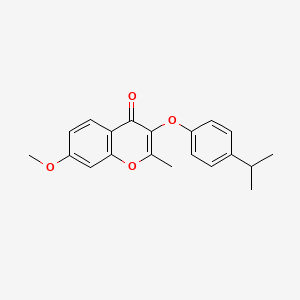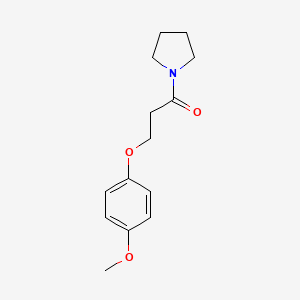
3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one is an organic compound that features a methoxyphenoxy group attached to a pyrrolidinylpropanone backbone
Preparation Methods
The synthesis of 3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one typically involves the reaction of 4-methoxyphenol with 1-methyl-2-pyrrolidinone (NMP) in the presence of a base such as cesium carbonate. The reaction is carried out under nitrogen atmosphere and heated to 120°C. The product is then purified through a series of washing and filtration steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Scientific Research Applications
3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one can be compared with other similar compounds such as:
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-4-6-13(7-5-12)18-11-8-14(16)15-9-2-3-10-15/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSJXEZBXYLFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B5795297.png)
![DIMETHYL 5-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}ISOPHTHALATE](/img/structure/B5795316.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5795318.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B5795324.png)
![methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5795326.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5795327.png)

![5-chloro-N-[(4-ethylphenoxy)-methylphosphoryl]-2-methylaniline](/img/structure/B5795343.png)
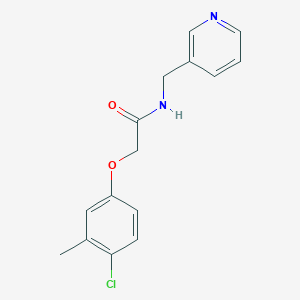
![4-ethyl-8-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5795353.png)
